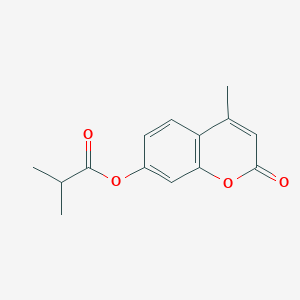
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate
Descripción
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.
Propiedades
Número CAS |
66185-67-9 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
Clave InChI |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes and optical brighteners.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial properties of the compound. Additionally, it can interact with cellular pathways involved in inflammation and coagulation, contributing to its medicinal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-amino-4-methylcoumarin
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and drug design, where specific functional groups are required for targeted biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


